molecular formula C19H17ClN4O2S B8802898 (R)-JQ-1 (carboxylic acid)

(R)-JQ-1 (carboxylic acid)

Cat. No. B8802898
M. Wt: 400.9 g/mol
InChI Key: LJOSBOOJFIRCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-JQ-1 (carboxylic acid) is a useful research compound. Its molecular formula is C19H17ClN4O2S and its molecular weight is 400.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-JQ-1 (carboxylic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-JQ-1 (carboxylic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(R)-JQ-1 (carboxylic acid)

Molecular Formula

C19H17ClN4O2S

Molecular Weight

400.9 g/mol

IUPAC Name

2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid

InChI

InChI=1S/C19H17ClN4O2S/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)21-14(8-15(25)26)18-23-22-11(3)24(18)19/h4-7,14H,8H2,1-3H3,(H,25,26)

InChI Key

LJOSBOOJFIRCSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethanol (500 ml) is added to (±)-4-(4-chlorophenyl)-6-ethoxycarbonyl-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo-[4,3-a][1,4]diazepine-6-acetic acid (43 g), and the mixture is stirred at room temperature. 2N Sodium hydroxide (182 ml) is added and the mixture is stirred at 50° C. overnight. After the completion of the reaction, ethanol is distilled away, and the residue is adjusted to pH 4-5 with acetic acid. Then, the resulting mixture is stirred at 60° C. for 30 minutes and cooled to room temperature. The mixture is extracted with chloroform, and the organic layer is washed with saturated brine. The layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The obtained crystals are recrystallized from chloroform-methanol to give 20 g of (±)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo-[4,3-a][1,4]diazepine-6-acetic acid, melting point 287°-290° C.
Quantity
182 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
(±)-4-(4-chlorophenyl)-6-ethoxycarbonyl-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo-[4,3-a][1,4]diazepine-6-acetic acid
Quantity
43 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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CCOC(=O)C1(CC(=O)O)N=C(c2ccc(Cl)cc2)c2c(sc(C)c2C)-n2c(C)nnc21
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reactant
Reaction Step One
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reactant
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reactant
Reaction Step One

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